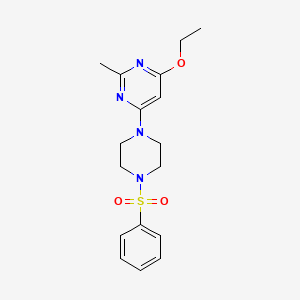

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

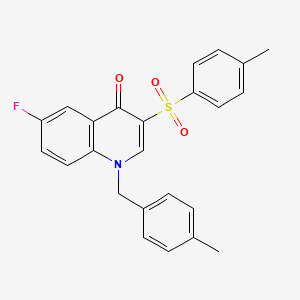

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide, also known as ABT-639, is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including neuropathic pain, epilepsy, and hypertension.

Wissenschaftliche Forschungsanwendungen

Species-related Inhibition of Enzymes

Isoxazol derivatives, including compounds structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide, have been evaluated for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis. This enzyme plays a significant role in the proliferation of immune cells, making these compounds of interest as immunosuppressive agents. The inhibition of this enzyme could provide a plausible explanation for the observed effects of these compounds in various cellular and animal models, particularly in the context of transplantation and autoimmune diseases (Knecht & Löffler, 1998).

Antimicrobial Activity

Research has explored the antimicrobial potential of compounds structurally related to this compound. For example, studies on N-alkoxyphenylhydroxynaphthalenecarboxamides have demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in addressing tuberculosis and other mycobacterial infections. The structural features of these compounds, particularly the presence of the isoxazole ring, contribute to their antimicrobial efficacy, offering a promising avenue for the development of new antimicrobial agents (Goněc et al., 2016).

Synthesis and Catalysis

The synthesis of heteroaryl compounds, such as furans and thiophenes, in aqueous media using bimetallic composite catalysts that include isoxazole derivatives, has been reported. These catalysts facilitate Suzuki reactions, indicating the role of isoxazole compounds in enhancing the efficiency of synthetic processes for creating complex organic molecules. This application is particularly relevant in the synthesis of compounds with potential pharmaceutical applications, demonstrating the versatility of isoxazole derivatives in organic chemistry (Bumagin et al., 2019).

Antidepressant Activity

Compounds incorporating the thiophene and isoxazole rings have been evaluated for their antidepressant activity. Specifically, derivatives such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have shown promising results in preclinical models, reducing immobility time in tests commonly used to assess antidepressant properties. These findings suggest the potential therapeutic utility of isoxazole derivatives in treating depression, highlighting the importance of structural features such as the thiophene and isoxazole rings in modulating biological activity (Mathew et al., 2014).

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-14(16-7-4-10-23-16)8-9-18-17(21)13-11-15(22-19-13)12-5-2-1-3-6-12/h1-7,10-11,14,20H,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXRQYIVCMKKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)

![Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate](/img/structure/B2776836.png)

![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)

![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)

![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2776851.png)

![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)

![1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2776856.png)